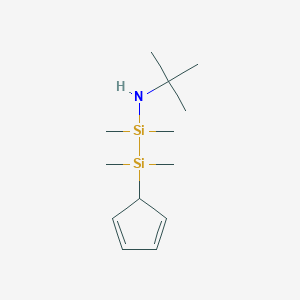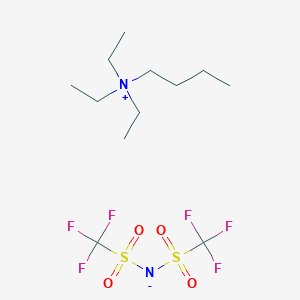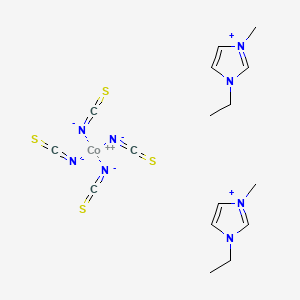![molecular formula C14H25F6N3O4S2 B6310242 bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane CAS No. 898256-50-3](/img/structure/B6310242.png)
bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane: is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is known for its stability and ability to form complexes with various metals, making it useful in both industrial and scientific research settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane typically involves the reaction of 1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane with bis(trifluoromethylsulfonyl)azanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques ensures high purity and yield of the final product .
化学反応の分析
Types of Reactions:
Oxidation: Bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
作用機序
The mechanism by which bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound can also disrupt cell membranes, leading to cell lysis and death in microbial cells .
類似化合物との比較
- 1-cetyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide
- 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide
Comparison:
- Uniqueness: Bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane is unique due to its trifluoromethylsulfonyl groups, which impart high stability and reactivity compared to other similar compounds .
- Applications: While similar compounds are also used in forming metal complexes and as antimicrobial agents, the presence of trifluoromethylsulfonyl groups in this compound enhances its effectiveness and broadens its range of applications .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N2.C2F6NO4S2/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-12H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHANHNZKXMSRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]12CCN(CC1)CC2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)













